(2-Amino-3,5-dibromophenyl)methanol
Overview
Description
“(2-Amino-3,5-dibromophenyl)methanol”, also known as “2-Amino-3,5-dibromobenzyl alcohol”, is a halogenated phenol derivative . It is a white to pale-yellow to yellow-brown solid . It has a wide range of applications in scientific research.
Synthesis Analysis
The compound can be synthesized from o-aminobenzoic acid methyl ester by bromination with bromine to produce 2-amino-3,5-dibromobenzoic acid methyl ester, which is then reduced with potassium borohydride .Molecular Structure Analysis
The molecular formula of “(2-Amino-3,5-dibromophenyl)methanol” is C7H7Br2NO . The average molecular weight is 280.945 Da .Physical And Chemical Properties Analysis
“(2-Amino-3,5-dibromophenyl)methanol” is a solid at room temperature . It has a melting point of 146-148°C . The compound is slightly soluble in chloroform, DMSO, and methanol .Scientific Research Applications
Use in Lipid Dynamics Studies : Methanol, a common solubilizing agent in studying transmembrane proteins/peptides, significantly impacts lipid dynamics in biological and synthetic membranes. Its effect on lipid transfer and flip-flop kinetics in large unilamellar vesicles has been demonstrated, highlighting its role in bilayer compositional stability crucial for cell survival and protein reconstitution (Nguyen et al., 2019).
In Synthesis of Multi-Substituted Arenes : (2-Amino-3,5-dibromophenyl)methanol derivatives are synthesized via palladium-catalyzed iterative C-H halogenation reactions. This method offers advantages like milder reaction conditions, higher yields, and better selectivity compared to traditional approaches (Sun et al., 2014).
In Photophysical Property Studies : The compound has been used in synthesizing 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines, with studies focusing on their absorption and fluorescence properties. This research is significant in understanding the photophysical behaviors of such compounds (Khoza et al., 2012).
As a Fluorescence Derivatization Reagent : It finds application as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, offering a method for selective and sensitive detection of these compounds (Nohta et al., 1994).
In Asymmetric Addition Reactions : The compound is involved in the asymmetric addition of thiophenylboronic acid to aldehydes, using Schiff-base amino alcohols as catalysts. This process is significant for synthesizing optically active thiophenyl methanols (Liu et al., 2009).
For Synthesis in Organic Chemistry : It is used in the synthesis of novel pyridine derivatives, showcasing its utility in creating complex organic molecules (Feng, 2011).
In Catalysis Research : The compound is part of studies on catalysts for Huisgen 1,3-dipolar cycloadditions, specifically in the synthesis of tris(triazolyl)methanol-Cu(I) structures, which are highly active catalysts under various conditions (Ozcubukcu et al., 2009).
In N-Methylation of Aromatic Primary Amines : It is used in the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent, offering a synthetically and environmentally attractive method (Li et al., 2012).
Safety And Hazards
The compound is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .
Relevant Papers There are several peer-reviewed papers and technical documents related to “(2-Amino-3,5-dibromophenyl)methanol” available for further reading .
properties
IUPAC Name |
(2-amino-3,5-dibromophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUMSGGCKVMYGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612343 | |
Record name | (2-Amino-3,5-dibromophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40612343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-3,5-dibromophenyl)methanol | |
CAS RN |
50739-76-9 | |
Record name | 2-Amino-3,5-dibromobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50739-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Amino-3,5-dibromophenyl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050739769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Amino-3,5-dibromophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40612343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanol, 2-amino-3,5-dibromo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-AMINO-3,5-DIBROMOPHENYL)METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOB7W7C9SW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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